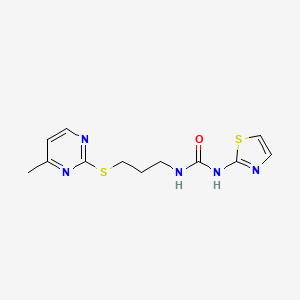
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a thiazole ring, and a urea moiety, making it a versatile molecule for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is synthesized through a cyclization reaction.
Attachment of the Pyrimidine Ring: The 4-methylpyrimidine-2-thiol is then introduced via a nucleophilic substitution reaction, where the thiol group reacts with a haloalkyl intermediate.
Urea Formation: Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or by using phosgene and ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to accelerate reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Maintaining optimal temperature and pressure to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit enzyme activity or block receptor signaling.
Comparación Con Compuestos Similares
- 1-(3-(Benzylthio)propyl)-3-(thiazol-2-yl)urea
- 1-(3-(Phenylthio)propyl)-3-(thiazol-2-yl)urea
- 1-(3-(Ethylthio)propyl)-3-(thiazol-2-yl)urea
Uniqueness: 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea stands out due to the presence of the 4-methylpyrimidine ring, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Propiedades
IUPAC Name |
1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-9-3-5-14-11(16-9)19-7-2-4-13-10(18)17-12-15-6-8-20-12/h3,5-6,8H,2,4,7H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAPVRJWWCQKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)
![2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B2862937.png)
![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
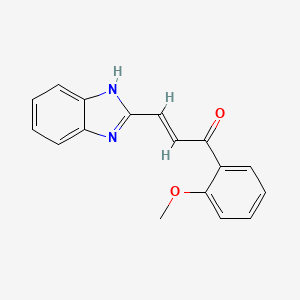
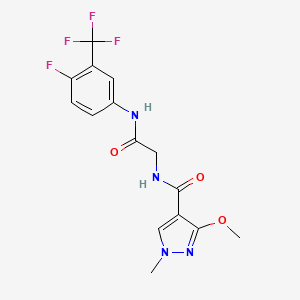
![3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2862948.png)
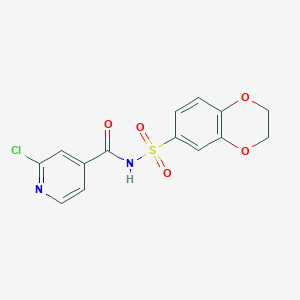
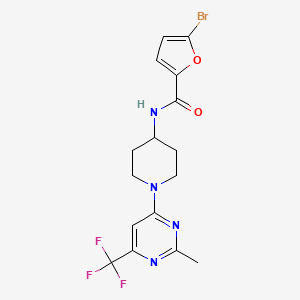
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)
